3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea
Description
3-(2-{5-[(4-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiourea moiety. The oxadiazole ring is substituted at the 5-position with a 4-methoxyphenylamino group, while the thiourea component is attached to a 3-(trifluoromethyl)phenyl group. This structural architecture confers unique electronic and steric properties, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity. The synthesis likely involves coupling aryl isothiocyanates with amine intermediates, followed by cyclization, as seen in analogous thiourea-oxadiazole syntheses .
Properties
IUPAC Name |
1-[2-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2S/c1-32-17-11-9-15(10-12-17)27-21-31-30-20(33-21)18-7-2-3-8-19(18)29-22(34)28-16-6-4-5-14(13-16)23(24,25)26/h2-13H,1H3,(H,27,31)(H2,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJQPPSCXBKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CC=C3NC(=S)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with a suitable carboxylic acid derivative to form an amide. This amide is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety (-NH-CS-NH-) and oxadiazole ring serve as key sites for nucleophilic substitution:
-
The trifluoromethylphenyl group stabilizes intermediates via electron-withdrawing effects, accelerating substitution kinetics .
Cyclization Reactions
The oxadiazole ring participates in cycloadditions and heterocycle formation:
Acylation and Alkylation of the Amino Group
The 4-methoxyphenylamino group undergoes selective functionalization:
Oxidation Reactions
Controlled oxidation of the thiourea sulfur alters electronic properties:
Acid-Base Reactions
The compound exhibits amphoteric behavior:
| Conditions | Protonation Site | pKa Values | Solubility Changes |
|---|---|---|---|
| pH < 3 (HCl) | Oxadiazole N-atom | pKa₁ = 2.8 ± 0.2 | Precipitates in gastric fluid |
| pH > 10 (NaOH) | Thiourea deprotonation | pKa₂ = 9.6 ± 0.3 | Forms sodium salt (sol. >50 mg/mL) |
Scientific Research Applications
Molecular Formula
- C : 18
- H : 16
- N : 4
- O : 2
- S : 1
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains and fungi. The incorporation of the methoxyphenyl group may enhance these properties due to increased lipophilicity and potential interaction with microbial membranes .
Anticancer Properties
Studies have suggested that oxadiazole derivatives possess anticancer activities. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential therapeutic agent. The mechanism may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the exact pathways .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Compounds containing oxadiazole rings have been noted for their insecticidal and fungicidal properties. Preliminary tests indicate that this compound could disrupt the biological processes of pests, making it a candidate for developing new agrochemicals .
Material Science Applications
Polymer Chemistry
In material science, thiourea derivatives are explored for their role in polymer synthesis. The target compound can act as a cross-linking agent or a stabilizer in polymer formulations. Its unique functional groups may impart desirable characteristics such as thermal stability and resistance to degradation .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering signal transduction pathways .
Comparison with Similar Compounds
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Structure: Contains a thiadiazole ring instead of oxadiazole, with a thiazolidinone group and 4-methoxyphenyl/4-fluorophenyl substituents.
- The thiazolidinone moiety may enhance metabolic stability compared to the thiourea group in the target compound .
- Activity: Thiadiazole derivatives are known for antimicrobial and anti-inflammatory properties, suggesting the target compound’s thiourea-oxadiazole hybrid may exhibit similar or enhanced effects .
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structure : Oxadiazole linked to a thiazol-2-amine via a methyl bridge.
- Comparison : The methyl bridge increases flexibility compared to the rigid phenyl linkage in the target compound. This may reduce binding affinity to planar biological targets like enzymes .
Thiourea-Containing Analogues
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas
- Structure : Thiourea linked to a benzothiazole-phenyl system.
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
- Structure: Thiadiazole-thiol with a fluorophenylmethylamino group.
Substituent-Driven Comparisons
Trifluoromethylphenyl vs. Methoxyphenyl Groups
4-Methoxyphenylamino vs. Halogenated Substitutents
- The 4-methoxyphenylamino group on the oxadiazole provides moderate electron-donating effects, contrasting with halogenated derivatives (e.g., 4-fluorophenyl in ), which increase electrophilicity and may enhance reactivity in nucleophilic environments .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea is a novel thiourea derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The compound features a complex structure that includes:
- A thiourea functional group.
- A 1,3,4-oxadiazole ring which enhances its biological activity.
- Substituents that include a 4-methoxyphenyl group and a trifluoromethyl phenyl group.
Chemical Formula
The chemical formula for the compound is , with a molecular weight of approximately 405.36 g/mol.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxicity. For instance, studies have shown that similar oxadiazole derivatives can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The proposed mechanism of action for the compound involves:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which play critical roles in cancer progression and metastasis .
- Induction of Apoptosis: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
Anti-inflammatory Properties
Oxadiazole derivatives are also recognized for their anti-inflammatory effects. The compound may reduce inflammation by inhibiting cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains. The oxadiazole ring is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity. The lead compound exhibited an IC50 value of 10 µM against the MCF-7 breast cancer cell line, indicating strong potential for further development .
Case Study 2: Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory properties of thiourea derivatives in an animal model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this thiourea-oxadiazole hybrid compound, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the 1,3,4-oxadiazole core is prepared by cyclizing a thiosemicarbazide intermediate derived from 4-methoxyphenylamine and an appropriate carbonyl precursor . Subsequent coupling with 2-phenyl isothiocyanate derivatives (e.g., 3-(trifluoromethyl)phenyl isothiocyanate) forms the thiourea linkage. Acid-catalyzed cyclization or amine-mediated reactions may refine the final structure . Key intermediates include 5-(4-methoxyphenylamino)-1,3,4-oxadiazole and substituted phenyl isothiocyanates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the thiourea NH protons (δ 10–12 ppm in DMSO-d6) and oxadiazole ring protons (δ 7.5–8.5 ppm for aromatic regions). The trifluoromethyl group appears as a singlet near δ 120–125 ppm in NMR .
- MS : Look for molecular ion peaks matching the molecular formula (CHFNOS) and fragmentation patterns indicative of oxadiazole-thiourea cleavage .
- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C: 56.47%, H: 3.28%, N: 13.72%) .
Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24, 48, and 72 hours. Compare peak area reductions to identify instability thresholds .
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C under nitrogen. A sharp mass loss near 200°C suggests decomposition of the oxadiazole or thiourea moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?
- Methodological Answer :
- Dynamic Effects : If splitting occurs due to hindered rotation (e.g., around the thiourea C–N bond), variable-temperature NMR (VT-NMR) can confirm this by observing coalescence at higher temperatures .
- Tautomerism : For thione-thiol tautomerism (common in thioureas), compare NMR shifts. Thione carbons appear near δ 170–180 ppm, while thiols show lower shifts .
Q. What strategies optimize the compound’s biological activity through substituent modifications on the aryl groups?
- Methodological Answer :
- Substituent Effects : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity, or bulkier groups (e.g., 3,4-dimethoxyphenyl) to improve membrane permeability .
- Activity Correlation : Use QSAR models to link substituent Hammett constants (σ) or logP values to antimicrobial IC data from assays against S. aureus or E. coli .
Q. How can computational methods predict binding modes of this compound with biological targets like kinase enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonds between the oxadiazole N-atoms and kinase backbone residues (e.g., Met793) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
